Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzodioxole moiety, a benzothiophene ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Acetylation: The benzodioxole is then acetylated using acetic anhydride to form the acetyl derivative.
Amidation: The acetyl derivative is reacted with an amine to form the amide linkage.
Formation of the Benzothiophene Ring: This involves the cyclization of a suitable precursor in the presence of a sulfur source.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction typically yields alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific proteins, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate: Similar in structure but contains a thiazole ring instead of a benzothiophene ring.
Ethyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenoyl]amino}-4-(4-bromophenyl)-3-thiophenecarboxylate: Contains a thiophene ring and a bromophenyl group.
Uniqueness
Ethyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of both the benzodioxole and benzothiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C20H21NO6S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H21NO6S/c1-2-24-20(23)18-13-5-3-4-6-16(13)28-19(18)21-17(22)10-25-12-7-8-14-15(9-12)27-11-26-14/h7-9H,2-6,10-11H2,1H3,(H,21,22) |
InChI Key |
GWWOHMMZMMPNCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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